role of p70 S6 Kinase in cell growth and proliferation
role of p70 S6 Kinase in cell growth and proliferation
An In-depth Technical Guide on the Core Role of p70 S6 Kinase in Cell Growth and Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 70-kDa ribosomal protein S6 kinase (p70S6K or S6K1) is a critical serine/threonine kinase that functions as a primary effector of the mTORC1 signaling pathway.[1][2] It plays a pivotal role in the regulation of cell growth, proliferation, and survival by phosphorylating a host of downstream substrates involved primarily in the machinery of protein synthesis.[3][4] Dysregulation of the S6K1 signaling axis is frequently implicated in various pathologies, most notably cancer, making it a subject of intense research and a promising target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the S6K1 signaling network, its functional implications, and the experimental protocols used for its investigation.
The S6K1 Signaling Axis: Upstream Regulation
S6K1 activation is a tightly controlled process orchestrated by a cascade of upstream signaling events, primarily initiated by growth factors and nutrient availability. The canonical activation pathway is mediated by the Phosphoinositide 3-Kinase (PI3K)/Akt/mTORC1 axis.[2][7]
Upon stimulation by growth factors (e.g., IGF-1), receptor tyrosine kinases (RTKs) activate PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][8] PIP3 recruits and activates the kinase Akt.[8] Akt then phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a key negative regulator of the small GTPase Rheb.[8][9] In its active, GTP-bound state, Rheb directly binds to and activates the mTORC1 complex.[1]
mTORC1, the central regulator of S6K1, then phosphorylates S6K1 at several residues, with the phosphorylation of Threonine 389 (T389) in the linker domain being the most critical event for its activation.[7][9] This phosphorylation event creates a docking site for PDK1, which subsequently phosphorylates Threonine 229 (T229) in the activation loop, leading to the full catalytic activation of S6K1.[7][10][11]
Caption: Upstream activation cascade of p70 S6 Kinase.
Downstream Effectors and Cellular Functions
Activated S6K1 orchestrates cell growth and proliferation by phosphorylating key substrates involved in protein synthesis and metabolism.
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Ribosomal Protein S6 (rpS6): The namesake substrate of S6K1, rpS6 is a component of the 40S ribosomal subunit.[7] Phosphorylation of rpS6 by S6K1 is thought to enhance the translation of a specific class of mRNAs known as 5' Terminal Oligo-Pyrimidine (5'TOP) tracts, which predominantly encode components of the translational machinery itself (e.g., ribosomal proteins, elongation factors).[7][12] This creates a positive feedback loop that boosts the cell's overall capacity for protein synthesis.
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Eukaryotic Initiation Factor 4B (eIF4B): S6K1 phosphorylates eIF4B at Ser422, which promotes its interaction with the eIF4A helicase.[13][14] This enhances the unwinding of complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs, facilitating the initiation of translation for transcripts that are otherwise difficult to translate.[13]
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Programmed Cell Death 4 (PDCD4): PDCD4 is a tumor suppressor that inhibits translation by binding to and sequestering eIF4A.[13][15] S6K1-mediated phosphorylation of PDCD4 at Ser67 marks it for degradation, thereby releasing eIF4A and relieving this translational repression.[13][14]
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B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD): S6K1 can phosphorylate the pro-apoptotic protein BAD at Ser136, leading to its inactivation.[3] This action provides a direct link between growth factor signaling and the suppression of apoptosis, thus promoting cell survival.[3]
Caption: Downstream targets and functions of active p70 S6K.
Quantitative Data on S6K1 Function
The functional impact of S6K1 has been quantified in numerous studies. Targeted gene disruption and inhibitor treatments have provided key insights into its role.
| Experimental Model | Key Finding | Quantitative Observation | Reference |
| p70s6k-/- Murine ES Cells | S6K1 has a positive influence on cell proliferation. | Proliferated at a slower rate than parental wild-type cells. | [16],[17] |
| A375 Melanoma Cells | A77 1726 (leflunomide metabolite) inhibits S6K1 activity. | IC50 value for S6K1 inhibition was approximately 80 µM. | [18] |
| DKO MEF Cells | Overexpression of eIF4B S422D stimulates protein synthesis. | Rate of protein synthesis was stimulated by 24% in serum-deprived cells. | [14] |
| CA-S6K1 in MEF Cells | Constitutively active S6K1 enhances eIF4B phosphorylation. | eIF4B phosphorylation was enhanced by 151% in serum-starved cells. | [14] |
| IGF-1 Stimulated Cells | Rapamycin inhibits mitochondrial-based p70S6K activity. | S6K1 activation was diminished to nearly basal levels by rapamycin treatment. | [19] |
Role in Disease and Drug Development
Given its central role in promoting cell growth and proliferation, it is not surprising that the S6K1 pathway is frequently hyperactivated in human cancers.[4] Amplification of the RPS6KB1 gene, which encodes S6K1, is observed in a significant fraction of breast cancers and is associated with a poor prognosis.[1][6] Overexpression and enhanced activation of S6K1 have also been linked to cancer progression, drug resistance, and metastasis in various tumor types.[2][4]
This has positioned S6K1 as an attractive target for cancer therapy.
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mTOR Inhibitors (Rapalogs): First-generation inhibitors like rapamycin and its analogs (everolimus, temsirolimus) target mTORC1, thereby preventing the phosphorylation and activation of S6K1.[2] While clinically used, their efficacy can be limited by feedback activation of the PI3K/Akt pathway.[6]
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S6K1-Selective Inhibitors: To overcome the limitations of mTOR inhibitors, several potent and selective S6K1 inhibitors are in preclinical or clinical development.[2][5] These agents, such as PF-4708671 and LY2584702, offer a more targeted approach to block S6K1-driven oncogenic processes.[6]
| Inhibitor Type | Example(s) | Mechanism of Action | Status/Note |
| mTORC1 Inhibitors | Rapamycin, Everolimus | Allosterically inhibit mTORC1, preventing S6K1 phosphorylation. | Clinically available; can induce feedback loops.[2][6] |
| S6K1-Selective Inhibitors | PF-4708671, LY2584702 | Directly bind to the ATP-binding pocket of S6K1, inhibiting its kinase activity. | Preclinical and clinical trial phases.[2][6] |
Key Experimental Protocols
Investigating the S6K1 pathway requires specific and robust methodologies. Below are detailed protocols for key experiments.
In Vitro S6K1 Kinase Activity Assay (ADP-Glo™ Format)
This assay measures the kinase activity of purified S6K1 by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The remaining ATP is first depleted, and then the ADP is converted into ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.[20]
Methodology:
-
Reagent Preparation:
-
Thaw recombinant active p70S6K enzyme, S6K substrate peptide (e.g., KRRRLASLR), Kinase Assay Buffer, and ATP on ice.[21][22]
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[20]
-
Prepare serial dilutions of the test inhibitor (e.g., in 1x Kinase Assay Buffer with a constant, low percentage of DMSO).[21]
-
-
Reaction Setup (96-well plate):
-
To each well, add:
-
5 µL of 1x Kinase Assay Buffer (or diluted inhibitor).
-
10 µL of diluted active p70S6K enzyme.
-
10 µL of a mix containing the S6K substrate and ATP.
-
-
Include "Positive Control" wells (enzyme, no inhibitor) and "Blank" wells (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/Substrate mix.
-
Incubate the plate at 30°C for 45-60 minutes.[21]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[20]
-
Convert ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for another 30-45 minutes.[20][21]
-
Measure the luminescence using a plate reader. The light output is directly proportional to the ADP concentration and thus the S6K1 activity.
-
Caption: Workflow for an in vitro p70 S6K kinase activity assay.
Western Blot Analysis of S6K1 and rpS6 Phosphorylation
This is the most common method to assess the activation state of the S6K1 pathway within cells following stimulation or inhibitor treatment.[23]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated forms of S6K1 (p-S6K1 T389) and rpS6 (p-rpS6 S235/236), as well as antibodies to their total protein levels for normalization.[24][25]
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells as required (e.g., with growth factors or inhibitors).
-
Lyse cells on ice using a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[26]
-
Quantify total protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. Crucially, use 5% Bovine Serum Albumin (BSA) in TBST , as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[24][26][27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. Use separate blots for phospho-specific antibodies (e.g., anti-p-S6K1 T389, anti-p-rpS6 S235/236) and total protein antibodies (anti-S6K1, anti-rpS6).[24]
-
Washing: Wash the membrane 3-4 times for 5 minutes each in TBST.[27]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection:
References
- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 2. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p70 S6 Kinase Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental regulation of p70 S6 kinase by a G protein-coupled receptor dynamically modelized in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Disruption of the p70(s6k)/p85(s6k) gene reveals a small mouse phenotype and a new functional S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. Suppression of Programmed Cell Death 4 (PDCD4) Protein Expression by BCR-ABL-regulated Engagement of the mTOR/p70 S6 Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onesearch.library.wwu.edu [onesearch.library.wwu.edu]
- 18. Inhibition of p70 S6 Kinase (S6K1) Activity by A77 1726 and Its Effect on Cell Proliferation and Cell Cycle Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
- 23. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]
